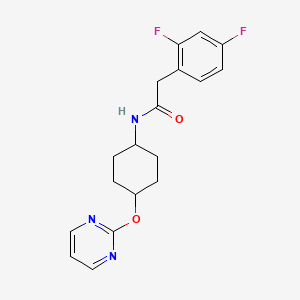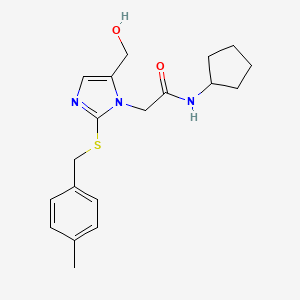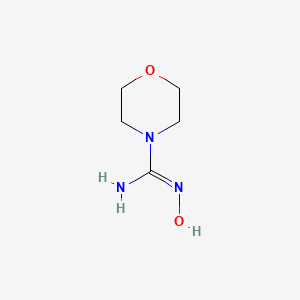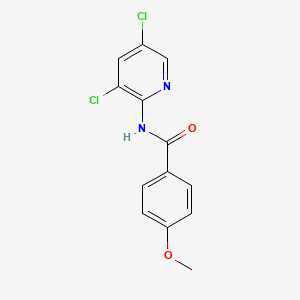![molecular formula C11H19NO2 B2778874 Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate CAS No. 2248350-97-0](/img/structure/B2778874.png)
Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate: is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework provides a rigid structure that can influence the compound’s reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with a suitable azabicyclo compound, which is then reacted with tert-butyl acetate in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can be used as a building block for more complex molecules. Its rigid structure can influence the stereochemistry of reactions, making it valuable in the synthesis of chiral compounds .
Biology and Medicine: The compound’s unique structure allows it to interact with biological targets in specific ways, potentially leading to the development of new pharmaceuticals. It may be investigated for its activity against various biological pathways or as a scaffold for drug design .
Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals. Its stability and reactivity make it a versatile component in various chemical processes .
Mecanismo De Acción
The mechanism by which tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate exerts its effects depends on its interaction with molecular targets. The bicyclic structure can fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various effects depending on the target .
Comparación Con Compuestos Similares
Tert-butyl 2-(2-azabicyclo[2.2.1]heptan-1-yl)acetate: This compound has a similar bicyclic structure but with a different ring size, which can affect its reactivity and biological activity.
Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-4-yl)acetate: Another similar compound with a different substitution pattern on the bicyclic core.
Uniqueness: Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate is unique due to its specific bicyclic structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)6-11-4-8(5-11)7-12-11/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVXOQWAZBJYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2778797.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2778802.png)


![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2778810.png)


